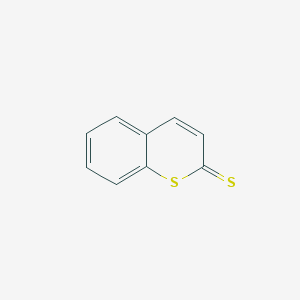

2H-1-benzothiopyran-2-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2054-33-3 |

|---|---|

Molecular Formula |

C9H6S2 |

Molecular Weight |

178.3 g/mol |

IUPAC Name |

thiochromene-2-thione |

InChI |

InChI=1S/C9H6S2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |

InChI Key |

ZOVFLKOKOZVLQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=S)S2 |

Origin of Product |

United States |

Synthetic Methodologies for 2h 1 Benzothiopyran 2 Thione and Its Derivatives

Strategies Involving Rearrangement and Oxidation Pathways

Rearrangement reactions, particularly sigmatropic rearrangements, provide a powerful tool for carbon-carbon bond formation and are instrumental in the synthesis of complex heterocyclic frameworks.

Thermal Rearrangement of Allyl Phenyl Sulfides and Subsequent Oxidation

The thio-Claisen rearrangement, a sulfur analogue of the Claisen rearrangement, is a key reaction in the synthesis of thiocoumarin precursors. This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of allyl aryl sulfides typically proceeds by heating, leading to the formation of o-allylthiophenols.

The general mechanism involves the thermal rearrangement of an allyl phenyl sulfide (B99878) to an intermediate which then tautomerizes to form a 2-allylthiophenol. To obtain the desired 2H-1-benzothiopyran-2-thione, this intermediate would need to undergo cyclization and subsequent oxidation. The initial rearrangement is an intramolecular process that proceeds through a cyclic transition state. While the thermal rearrangement of allyl phenyl sulfides is a known process, the subsequent cyclization and oxidation to form the thione is not as commonly documented as the pathway to the corresponding thiocoumarin (the carbonyl analogue). The oxidation of the corresponding dihydro-1-benzothiopyran could potentially be achieved using various oxidizing agents.

| Starting Material | Conditions | Intermediate | Notes |

| Allyl phenyl sulfide | High Temperature (e.g., refluxing in high-boiling solvent) | 2-Allylthiophenol | The rearrangement is a key step. |

| 2-Allylthiophenol | Cyclization/Oxidation | This compound | Specific conditions for this two-step conversion to the thione are not widely reported. |

Detailed research findings on the direct conversion to the thione via this specific pathway are limited in publicly available literature.

Cyclization Reactions for Core Ring Formation

Cyclization reactions are fundamental to the synthesis of the this compound core. These methods involve the formation of the heterocyclic ring from acyclic precursors through various catalytic or mediated pathways.

Intramolecular Aldol (B89426) Reactions in 2H-1-Benzothiopyran-2-one Synthesis as a Precursor Route

One indirect route to this compound involves the synthesis of its oxygen analogue, 2H-1-benzothiopyran-2-one (thiocoumarin), which can then be converted to the thione. The synthesis of the thiocoumarin can be achieved through an intramolecular aldol-type condensation. For instance, a suitably substituted thiophenyl dicarbonyl compound could undergo base- or acid-catalyzed cyclization to form the benzothiopyran-2-one ring.

The resulting 2H-1-benzothiopyran-2-one can then be thionated using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This thionation step is a well-established method for converting carbonyl groups to thiocarbonyls. organic-chemistry.orgdss.go.th

| Precursor | Reaction | Reagents | Product | Yield |

| Substituted thiophenyl dicarbonyl | Intramolecular Aldol Condensation | Base or Acid | 2H-1-Benzothiopyran-2-one | Varies |

| 2H-1-Benzothiopyran-2-one | Thionation | Lawesson's Reagent or P₄S₁₀ | This compound | Generally Good |

Specific examples with yields for the initial intramolecular aldol condensation leading to the thiocoumarin precursor are highly dependent on the substrate.

Acid-Catalyzed Cyclization of 3-(2-Sulfanylphenyl)prop-2-enoic Acids

The acid-catalyzed cyclization of 3-(2-sulfanylphenyl)prop-2-enoic acids presents a direct route to the 2H-1-benzothiopyran ring system. In this reaction, the carboxylic acid is activated by a strong acid, which facilitates intramolecular electrophilic attack by the thiol group onto the activated carbonyl carbon, followed by dehydration to yield the cyclic thione.

This method is analogous to the synthesis of coumarins from cinnamic acids. The success of this reaction is dependent on the stability of the carbocation intermediate and the nucleophilicity of the sulfur atom.

| Substrate | Catalyst | Solvent | Product |

| 3-(2-Sulfanylphenyl)prop-2-enoic acid | Strong Acid (e.g., H₂SO₄, PPA) | Aprotic Solvent | This compound |

| Substituted 3-(2-sulfanylphenyl)prop-2-enoic acids | Lewis Acid (e.g., AlCl₃) | Inert Solvent | Substituted 2H-1-benzothiopyran-2-thiones |

Detailed experimental data for this specific transformation is not extensively available in common literature sources.

Base-Mediated Cyclization of 2-Chlorophenyl Ketones with Carbon Disulfide

A notable synthesis of 4-hydroxy-2H-1-benzothiopyran-2-thione derivatives involves the reaction of 2'-chloroacetophenones with carbon disulfide in the presence of a strong base like sodium hydride. This reaction proceeds through the formation of a dithiocarboxylate intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution to displace the chloride and form the heterocyclic ring.

This method provides access to 4-hydroxy substituted dithiocoumarins, which are valuable intermediates for further chemical modifications.

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| 2'-Chloroacetophenone | Carbon Disulfide (CS₂) | Sodium Hydride (NaH) | 4-Hydroxy-2H-1-benzothiopyran-2-thione | Not specified in search results |

| Substituted 2'-Chloroacetophenones | Carbon Disulfide (CS₂) | Sodium Hydride (NaH) | Substituted 4-hydroxy dithiocoumarins | Not specified in search results |

Cyclization of S-Aryl 3-Phenylprop-2-enethioate Esters

The intramolecular cyclization of S-aryl 3-phenylprop-2-enethioate esters, often under Friedel-Crafts conditions, is another viable pathway to the benzothiopyran skeleton. In this approach, a Lewis acid or a strong protic acid activates the aromatic ring of the S-aryl group towards electrophilic attack by the α,β-unsaturated thioester system.

The reaction typically requires an activated aromatic ring on the sulfur atom to facilitate the intramolecular cyclization. The nature and position of substituents on the aromatic rings can significantly influence the reaction's feasibility and yield.

| Substrate | Catalyst | Conditions | Product |

| S-Phenyl 3-phenylprop-2-enethioate | Lewis Acid (e.g., AlCl₃) | Inert solvent, heat | 4-Phenyl-2H-1-benzothiopyran-2-thione |

| S-(Methoxyphenyl) 3-phenylprop-2-enethioate | Polyphosphoric Acid (PPA) | Heat | Methoxy-substituted 4-phenyl-2H-1-benzothiopyran-2-thione |

Specific, reproducible examples with detailed conditions and yields for the synthesis of the parent this compound via this method are not readily found in general chemical literature.

Sodium Hydride-Mediated Cyclization of N-Substituted 2-(1-Arylethenyl)benzothioamides Leading to Related Thiones

A notable method for synthesizing isoquinoline-1(2H)-thione derivatives, which are structurally related to benzothiopyrans, involves the use of sodium hydride. This method relies on the cyclization of N-substituted 2-(1-arylethenyl)benzothioamides. clockss.org

The process begins with the synthesis of the N-substituted 2-(1-arylethenyl)benzothioamide precursors. This is achieved by reacting 2-(1-arylethenyl)phenyllithiums with appropriate isothiocyanates. clockss.org The subsequent treatment of these benzothioamide precursors with sodium hydride facilitates an intramolecular cyclization, leading to the formation of 2-substituted 4-aryl-3,4-dihydroisoquinoline-1(2H)-thiones. clockss.org A similar strategy utilizing N-substituted 2-(1-aryl-2-methoxyethenyl)benzothioamides yields 2-substituted 4-arylisoquinoline-1(2H)-thiones. clockss.org

The formation of the desired thione products is confirmed through spectroscopic analysis, with the thiocarbonyl carbon signal appearing in the 13C NMR spectra at approximately δ 182.7–185.0. clockss.org This synthetic route offers a reliable approach to constructing the isoquinoline-1(2H)-thione core structure.

In a related approach, N-[2-(2,2-dihaloethenyl)phenyl]arenecarboxamides, prepared from 2-(2,2-dihaloethenyl)benzenamines, undergo cyclization when treated with sodium hydride to yield 2-aryl-(Z)-4-(halomethylidene)-4H-3,1-benzoxazines. clockss.org The proposed mechanism involves the deprotonation of the amide nitrogen by sodium hydride, forming an imidate anion intermediate which then undergoes cyclization. clockss.org

Table 1: Examples of Sodium Hydride-Mediated Cyclization

| Starting Material | Reagent | Product | Yield | Ref |

| N-Substituted 2-(1-arylethenyl)benzothioamides | Sodium Hydride | 2-Substituted 4-aryl-3,4-dihydroisoquinoline-1(2H)-thiones | Moderate to Good | clockss.org |

| N-Substituted 2-(1-aryl-2-methoxyethenyl)benzothioamides | Sodium Hydride | 2-Substituted 4-arylisoquinoline-1(2H)-thiones | Moderate to Good | clockss.org |

| N-[2-(2,2-Dihaloethenyl)phenyl]arenecarboxamides | Sodium Hydride | 2-Aryl-(Z)-4-(halomethylidene)-4H-3,1-benzoxazines | Not Specified | clockss.org |

Condensation-Based Synthetic Approaches

Condensation reactions provide a foundational strategy for assembling the precursors required for this compound synthesis.

The synthesis of certain thiobarbituric acid derivatives, which are related heterocyclic structures, can be achieved through the condensation of N-(4/6-substituted-1,3-benzothiazol-2-yl)–N'-phenyl thiourea (B124793) derivatives with malonic acid in the presence of acetyl chloride. researchgate.net This reaction leads to the formation of 1-(4/6-substituted-1,3-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acid derivatives. researchgate.net

In a similar vein, other thiobarbituric acid derivatives have been synthesized by reacting 4-benzoyl-1-cyanoacetylthiosemicarbazide or its derivatives with malonic acid and acetyl chloride. researchgate.net These examples, while not directly producing this compound, illustrate the principle of using malonic acid derivatives in condensation reactions to build heterocyclic systems containing a thiocarbonyl group.

Reductive Transformations of Thiocoumarins

The reduction of the carbonyl group in 2H-1-benzothiopyran-2-ones (thiocoumarins) presents a direct route to the corresponding thiones.

Lithium aluminum hydride (LiAlH4) is a potent reducing agent widely employed in organic synthesis. byjus.comwikipedia.org It is capable of reducing a variety of carbonyl-containing functional groups, including esters, carboxylic acids, and amides, to the corresponding alcohols or amines. masterorganicchemistry.comyoutube.com The strength of LiAlH4 makes it a suitable reagent for the reduction of the carbonyl group in 2H-1-benzothiopyran-2-ones to a methylene (B1212753) group, which is a key step in certain synthetic pathways. However, for the specific conversion to a thione, a thionating agent would be required in a subsequent step. The direct reduction of a lactone (cyclic ester) functionality, such as that in a coumarin (B35378) or thiocoumarin, with LiAlH4 typically yields a diol. masterorganicchemistry.com

For the specific transformation of a carbonyl to a thiocarbonyl, reagents like Lawesson's reagent or phosphorus pentasulfide are more commonly employed. The reduction of a thiocoumarin with a reagent like LiAlH4 would lead to the corresponding alcohol, not the thione. Therefore, this section heading might be slightly misleading as a direct route to the thione, but the reduction of the thiocoumarin precursor is a valid synthetic transformation.

Phosphorus Reagent-Mediated Syntheses

Phosphorus-based reagents, particularly in the context of the Wittig reaction and its variations, offer powerful tools for the construction of heterocyclic rings.

A novel synthesis of dialkyl 2H-1-benzothiopyran-2,3-dicarboxylates has been developed utilizing an intramolecular Wittig reaction. researchgate.netresearchgate.net This method involves the reaction of 3-mercaptobenzaldehyde with a dialkyl acetylenedicarboxylate (B1228247) in the presence of triphenylphosphine (B44618). researchgate.netresearchgate.net The reaction is believed to proceed through the formation of a vinyl triphenylphosphonium salt intermediate, which then undergoes an intramolecular Wittig reaction to afford the cyclized 2H-1-benzothiopyran derivative. researchgate.netresearchgate.net

This approach provides a route to 2,3-disubstituted 2H-1-benzothiopyrans. While this specific example leads to dicarboxylate esters at the 2- and 3-positions, the underlying intramolecular Wittig reaction represents a versatile strategy for forming the benzothiopyran ring system. Further chemical modifications would be necessary to convert the ester at the 2-position to a thione.

The intramolecular Wittig reaction has been widely applied in the synthesis of various heterocyclic compounds. clockss.org The choice of solvent can be crucial in directing the reaction pathway, as seen in the synthesis of coumarin derivatives where polar solvents can favor aromatic electrophilic substitution over the intramolecular Wittig reaction. organic-chemistry.org

Reaction of (2-Mercaptophenyl)methyltriphenylphosphonium Bromide with Acyl Chlorides or α-Haloketones for 2H-1-Benzothiopyran Derivatives

The reaction of (2-mercaptophenyl)methyltriphenylphosphonium bromide serves as a key method for the synthesis of 2H-1-benzothiopyran derivatives. This approach, which can be classified as an intramolecular Wittig reaction, provides a pathway to various substituted benzothiopyrans.

Specifically, the reaction of (2-mercaptophenyl)methyltriphenylphosphonium bromide with α-haloketones in the presence of a base leads to the formation of 3-substituted 2H-1-benzothiopyrans, also known as 2H-1-benzothiines, in moderate to good yields. researchgate.net This reaction is versatile, allowing for the introduction of a range of substituents at the 3-position of the benzothiopyran ring, depending on the structure of the α-haloketone used. In contrast, when acyl chlorides are used as the reaction partner, the outcome is the formation of 2-substituted 1-benzothiophenes. researchgate.net

A study by Arnoldi and coworkers demonstrated the synthesis of 2,3-disubstituted 2H-1-benzothiopyrans in yields of 40–50% by reacting (2-mercaptophenyl)methyltriphenylphosphonium bromide with α-haloketones in refluxing toluene (B28343) with a base. researchgate.net More recently, this methodology has been expanded upon. For instance, a novel synthesis of dialkyl 2H-1-benzothiopyran-2,3-dicarboxylates has been developed starting from 2-mercaptobenzoic acid, which is first reduced to 2-mercaptobenzaldehyde. This aldehyde then undergoes a three-component reaction with triphenylphosphine and a dialkyl acetylenedicarboxylate, leading to the formation of a vinyl triphenylphosphonium salt that subsequently undergoes an intramolecular Wittig reaction to yield the desired product. researchgate.net

Table 1: Synthesis of 2H-1-Benzothiopyran Derivatives via Wittig-type Reactions

| Starting Materials | Reagents | Product | Yield | Reference |

| (2-Mercaptophenyl)methyltriphenylphosphonium bromide, α-haloketones | Base | 3-Substituted 2H-1-benzothiopyrans | Moderate to Good | researchgate.net |

| 2-Mercaptobenzaldehyde, Dialkyl acetylenedicarboxylate | Triphenylphosphine | Dialkyl 2H-1-benzothiopyran-2,3-dicarboxylates | Not specified | researchgate.net |

| (2-Mercaptophenyl)methyltriphenylphosphonium bromide, 2-haloketones | Base, Toluene (reflux) | 2,3-Disubstituted 2H-1-benzothiopyrans | 40-50% | researchgate.net |

Cycloaddition-Based Routes

Cycloaddition reactions represent a powerful tool for the construction of the 2H-1-benzothiopyran skeleton, offering high chemo- and regioselectivity. Both hetero-Diels-Alder and [3+2] cycloaddition reactions have been explored for this purpose.

Hetero-Diels-Alder Reactions Utilizing Thioketones and Dienophiles

The hetero-Diels-Alder reaction, a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is a prominent method for synthesizing heterocyclic compounds. In the context of 2H-1-benzothiopyran synthesis, thioketones can act as "superdienophiles" or as part of a heterodiene system. researchgate.netbeilstein-journals.org

Reaction of Hetaryl and Aryl Thioketones with Acetylenic Carboxylates

The reaction between hetaryl or aryl thioketones and acetylenic carboxylates provides a direct route to fused thiopyran derivatives. beilstein-journals.orgresearchgate.net This hetero-Diels-Alder reaction can be conducted under thermal conditions, often catalyzed by lithium perchlorate (B79767) (LiClO₄), or under high-pressure conditions at room temperature. beilstein-journals.org The reaction proceeds in a chemo- and regioselective manner. beilstein-journals.org The initially formed [4+2] cycloadduct undergoes a rearrangement through a 1,3-hydrogen shift to yield the final, stable thiopyran product. beilstein-journals.org

For example, the reaction of thiobenzophenone (B74592) with dimethyl acetylenedicarboxylate (DMAD) leads to the formation of a benzothiopyran derivative. beilstein-journals.org Similarly, various hetaryl thioketones have been shown to react with activated acetylenecarboxylates to give the corresponding fused thiopyran systems. beilstein-journals.org The use of unsymmetrical acetylenes like methyl propiolate also results in the formation of a single regioisomer. beilstein-journals.org

Table 2: Hetero-Diels-Alder Reactions of Thioketones with Acetylenic Dienophiles

| Thioketone | Dienophile | Conditions | Product | Yield | Reference |

| Thiobenzophenone | Dimethyl acetylenedicarboxylate | Benzene (B151609), rt, several days | Dimethyl 4-phenyl-2H-1-benzothiopyran-2,3-dicarboxylate | Not specified | beilstein-journals.org |

| Thiobenzophenone | Dimethyl acetylenedicarboxylate | THF, LiClO₄, 50 °C, 24 h | Dimethyl 4-phenyl-2H-1-benzothiopyran-2,3-dicarboxylate | 84% | beilstein-journals.org |

| Thiobenzophenone | Methyl propiolate | THF, LiClO₄, 50 °C, 24 h | Methyl 4-phenyl-2H-1-benzothiopyran-3-carboxylate | 61% | beilstein-journals.org |

| Thiobenzophenone | Methyl propiolate | Toluene, 5 kbar, rt | Methyl 4-phenyl-2H-1-benzothiopyran-3-carboxylate | 66% | beilstein-journals.org |

| Di(thiophen-2-yl)methanethione | Dimethyl acetylenedicarboxylate | THF, LiClO₄, 50 °C, 24 h | Dimethyl 7-(thiophen-2-yl)-5H-thieno[2,3-c]thiopyran-4,5-dicarboxylate | 83% | researchgate.net |

Thionation-Hetero Diels-Alder Cycloaddition Sequences of Oxo Enamino Ketones

A one-pot thionation-hetero-Diels-Alder cycloaddition sequence starting from oxo enamino ketones offers a regioselective route to functionalized 2H-thiopyrans and their benzofused analogues. psu.edursc.org In this methodology, oxo enamino ketones, which are readily prepared from active methylene compounds and N,N-dimethylformamide dimethyl acetal, are treated with a thionating agent, such as Lawesson's reagent. psu.edursc.org The resulting in situ generated enamino thione then undergoes a [4+2] cycloaddition with a suitable dienophile.

This approach has been successfully applied to the synthesis of various tetrahydro-2H- researchgate.netbenzothiopyrans. psu.edu For instance, the reaction of an enamino dione (B5365651) with Lawesson's reagent and acrolein as the dienophile in benzene yields the corresponding 5-oxo-5,6,7,8-tetrahydro-2H- researchgate.netbenzothiopyran-3-carbaldehyde. psu.edu The cycloaddition is typically followed by the elimination of dimethylamine, leading to an extended conjugated system. psu.edu This method has also been extended to the synthesis of highly functionalized 2H-thiopyrans and fused thiopyranobenzopyranones. psu.edu

(3+2) Cycloaddition Reactions with Nitrilimines

The [3+2] cycloaddition reaction of nitrilimines with thioketones has been investigated as a potential route for the synthesis of sulfur-containing heterocycles. chemrxiv.org Nitrilimines, which are 1,3-dipoles, can be generated in situ from hydrazonoyl halides. alaqsa.edu.ps

Theoretical and experimental studies have shown that the reaction of nitrilimines with aryl and hetaryl thioketones proceeds in a highly regioselective manner. chemrxiv.orgresearchgate.net However, the products of these reactions are typically 2,3-dihydro-1,3,4-thiadiazoles, formed through the chemoselective addition of the nitrilimine across the thiocarbonyl group of the thioketone. chemrxiv.org In some cases, with specific substrates like thioaurone derivatives, the reaction with nitrilimines can lead to the formation of spiropyrazolines. mdpi.com There is no evidence in the provided literature to suggest that this reaction leads to the formation of this compound.

Synthesis from Lactone Analogues

The synthesis of this compound can be envisioned starting from its lactone analogue, 2H-1-benzopyran-2-one (coumarin), or its 4-hydroxy derivative. ontosight.ai The key transformation in this approach is the thionation of the carbonyl groups.

A common and effective method for the conversion of a lactone (a cyclic ester) to a thionolactone is the use of Lawesson's reagent. This reagent is widely employed for the thionation of carbonyl compounds, including ketones, amides, and esters. The reaction involves an oxygen/sulfur exchange.

Therefore, a plausible synthetic route would involve the thionation of a suitable coumarin derivative. For instance, treatment of 4-hydroxycoumarin (B602359) with a thionating agent could potentially yield 4-hydroxy-2H-1-benzothiopyran-2-thione. Further thionation of the remaining carbonyl group in a thiocoumarin would lead to the target dithiocoumarin, this compound. While the direct synthesis of this compound from a lactone analogue is not explicitly detailed in the provided search results, the individual steps of converting lactones to thionolactones are well-established synthetic transformations.

Chemical Reactivity and Transformations of 2h 1 Benzothiopyran 2 Thione

Electrophilic Addition Reactions

The reactivity of the 2H-1-benzothiopyran-2-thione scaffold towards electrophiles is a critical aspect of its chemical profile.

Specific studies detailing the electrophilic addition of halogens to the C=C double bond of the thiopyran ring in this compound are not extensively documented in the reviewed literature. However, halogenation of the related coumarin (B35378) and thiocoumarin systems typically involves electrophilic substitution on the fused benzene (B151609) ring. nih.govthieme.de The presence and position of electron-withdrawing or electron-donating groups on this aromatic ring influence the regioselectivity of the halogenation. nih.gov For instance, selectively halogenated coumarins serve as valuable intermediates in the synthesis of more complex functionalized molecules. thieme.de

Oxidation Processes

The sulfur atoms in this compound are susceptible to oxidation, leading to a variety of derivatives with distinct chemical properties.

The exocyclic thiocarbonyl group of thiopyran-2-thiones can be selectively oxidized to form stable sulfine (B13751562) derivatives. Research on the closely related 2H-thiopyran-2-thione (TT) shows it can be readily converted into 2H-thiopyran-2-thione sulfine (TTS). nih.govosti.gov This transformation is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting sulfine is a unique compound that can be regenerated from its precursor, 2H-thiopyran-2-thione, by biologically relevant oxidants like hydrogen peroxide. nih.gov This reactivity highlights the potential for a regenerable chemical system. nih.gov

The reaction involves the transfer of an oxygen atom from the peroxy acid to the exocyclic sulfur atom of the thione. scienceinfo.commasterorganicchemistry.com While this specific oxidation has been detailed for the non-benzannulated analogue, similar reactivity is anticipated for the thiocarbonyl group in this compound.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2H-Thiopyran-2-thione (TT) | m-CPBA | 2H-Thiopyran-2-thione sulfine (TTS) | Oxidation |

| 2H-Thiopyran-2-thione (TT) | H₂O₂ | 2H-Thiopyran-2-thione sulfine (TTS) | Oxidation |

The conversion of the thiocarbonyl group (C=S) in this compound to a carbonyl group (C=O) to form 2H-1-benzothiopyran-2-one (thiocoumarin) is not a commonly reported oxidative transformation. Instead, the reverse reaction is well-established for the synthesis of dithiocoumarins. Thiocoumarins can be converted to dithiocoumarins using thionating agents like Lawesson's reagent, with yields reported in the range of 30–40%. nih.govencyclopedia.pub This suggests that the dithiocoumarin structure possesses considerable stability, and its oxidation back to a thiocoumarin is not a straightforward process under typical conditions.

Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for the oxidation of the thiocarbonyl group in thiopyran-thiones. scienceinfo.com As detailed in section 3.2.1, the reaction of 2H-thiopyran-2-thione with m-CPBA yields the corresponding sulfine. nih.gov This reaction is a prime example of the specific reactivity of the exocyclic sulfur atom. The mechanism involves the transfer of an oxygen atom from the weak O-O bond of the peroxy acid to the electron-rich sulfur atom. scienceinfo.commasterorganicchemistry.com m-CPBA is a versatile oxidant used for various transformations, including Baeyer-Villiger oxidations and epoxidations, but in this context, it selectively targets the thione group. scienceinfo.comrsc.org

Isomerization and Tautomerism Studies

This compound can theoretically exist in equilibrium with its thiol tautomer, 2-mercapto-1-benzothiopyrylium. This phenomenon, known as thione-thiol tautomerism, is common in heterocyclic compounds containing a thiocarbonyl group adjacent to a nitrogen or sulfur atom within the ring. jocpr.comnih.gov

The equilibrium between the two forms can be influenced by factors such as the physical state (solid vs. solution) and the polarity of the solvent. jocpr.comekb.eg In many related heterocyclic systems, quantum chemical studies and experimental data from NMR, IR, and UV-Vis spectroscopy have shown that the thione form is generally the more stable tautomer and predominates, especially in the solid state and in the gas phase. nih.govekb.eg The absence of a characteristic S-H stretching band (typically around 2500-2650 cm⁻¹) in the infrared spectrum is often used as evidence for the dominance of the thione form in the solid state. ekb.eg While specific studies on this compound are limited, the principles observed in other thiones, like 1,2,4-triazole-3-thiones and 1,3-thiazolidine-2-thione, suggest that the thione form of dithiocoumarin is likely the major species present under most conditions. jocpr.com

| Tautomer | Chemical Structure | General Stability |

|---|---|---|

| Thione Form (this compound) | C=S | Generally predominant |

| Thiol Form (2-mercapto-1-benzothiopyrylium) | C-SH | Generally less stable |

Cycloaddition Reactions and their Mechanisms

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, with its conjugated system, can participate in such reactions, notably the Diels-Alder reaction and its variants.

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org This is in contrast to the normal Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The reactivity in IEDDA is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org

This compound can potentially act as an electron-rich dienophile due to the electron-donating effect of the sulfur atom. In this role, it would react with electron-deficient dienes, such as 1,2,4,5-tetrazines or 1,2,3-triazines, to form new heterocyclic systems. sigmaaldrich.comorganic-chemistry.org These reactions are often characterized by their high rates, selectivity, and the fact that they can proceed under mild conditions, sometimes without the need for a catalyst. nih.gov The utility of IEDDA reactions is extensive, finding applications in natural product synthesis and bioconjugation, where their rapid kinetics and biocompatibility are highly valued. sigmaaldrich.comnih.gov

| Reactant Type | Examples | Role in IEDDA |

| Electron-Poor Diene | 1,2,4,5-Tetrazines, 1,2,3-Triazines, α,β-Unsaturated Carbonyls with electron-withdrawing groups | Reacts with electron-rich dienophiles. sigmaaldrich.comorganic-chemistry.orgnih.gov |

| Electron-Rich Dienophile | Vinyl ethers, Enamines, this compound (putative) | Reacts with electron-poor dienes. wikipedia.org |

Hetero-Diels-Alder reactions are a subclass of Diels-Alder reactions where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. The C=S bond in this compound can act as a heterodienophile, reacting with dienes to form sulfur-containing six-membered rings.

The chemo- and regioselectivity of these reactions are crucial aspects. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of this compound, its reaction with an unsymmetrical diene could lead to different regioisomers. The outcome is governed by the electronic and steric properties of both the diene and the dienophile.

In inverse electron demand hetero-Diels-Alder reactions, electron-withdrawing substituents on the diene can enhance its reactivity. nih.gov For instance, the reaction between α,β-unsaturated carbonyl compounds (as heterodienes) and electron-rich alkenes (as dienophiles) provides an enantioselective route to chiral dihydropyrans, which are precursors for carbohydrate synthesis. nih.govrsc.org By analogy, the reaction of this compound with a suitable diene would be expected to proceed with a high degree of regio- and stereoselectivity, dictated by the frontier molecular orbital interactions and steric hindrance.

Reactions Leading to Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a significant area of organic chemistry due to the prevalence of such scaffolds in biologically active molecules. This compound is a valuable precursor for the construction of more complex, fused heterocyclic structures.

Various synthetic strategies can be employed to build additional rings onto the benzothiopyran framework. These methods often involve the reaction of the thione moiety or an activated methylene (B1212753) group within the molecule. For example, condensation reactions with bifunctional reagents can lead to the formation of new fused rings.

One common approach involves the reaction of heterocyclic thiones with α-haloketones or other electrophiles, followed by intramolecular cyclization. Another powerful method is the use of cycloaddition reactions, as discussed previously, where the benzothiopyran system acts as a building block. For instance, 1,3-dipolar cycloaddition reactions of the thione group with dipoles like nitrilimines can lead to the formation of fused five-membered heterocyclic rings, such as 1,3,4-thiadiazoles. nih.gov

| Reaction Type | Reagents | Resulting Fused System |

| Condensation | Bifunctional reagents (e.g., α-haloketones, malononitrile) | Fused thiazoles, pyridines, etc. |

| [4+2] Cycloaddition | Dienes | Fused six-membered rings |

| 1,3-Dipolar Cycloaddition | Nitrilimines, Azides, Nitrones | Fused five-membered rings (e.g., thiadiazoles) nih.gov |

| Ring Transformation | Nucleophiles, Electrophiles | Various complex heterocyclic systems |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides a wealth of information regarding the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is particularly informative for determining the number of different types of protons in a molecule and their neighboring environments. In the case of 2H-1-benzothiopyran-2-thione, the ¹H NMR spectrum reveals distinct signals for the protons on the benzothiopyran core.

The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring current. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets, or multiplets) are dictated by their position on the ring and their coupling with adjacent protons. For instance, protons ortho to each other will exhibit a larger coupling constant compared to meta or para protons. stackexchange.com

The protons on the thiopyran ring also show characteristic signals. For example, the protons at the C3 and C4 positions of a related 2H-1-benzopyran-2-one system exhibit cis-coupling with a coupling constant of approximately 10 Hz. stackexchange.com Furthermore, long-range coupling, such as a 4J homoallylic coupling, can sometimes be observed between protons that are four bonds apart, leading to further splitting of signals. stackexchange.com

A hypothetical ¹H NMR data table for this compound, based on general principles and data from related structures, is presented below. Actual experimental values may vary depending on the solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | (Predicted downfield) | d | ~10 |

| H-3 | (Predicted upfield of H-4) | d | ~10 |

| Aromatic Protons | ~7.0 - 8.0 | m | - |

This table is illustrative. Actual data would be required for a definitive assignment.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org The carbon atom of the thioketone group (C=S) is expected to resonate at a significantly downfield chemical shift, a characteristic feature of such functional groups. The sp²-hybridized carbons of the benzene ring and the double bond in the thiopyran ring will appear in the aromatic region (typically δ 110-160 ppm), while any sp³-hybridized carbons would be found in the upfield region. libretexts.org

For instance, in the related compound benzo[d] magritek.comnih.govoxathiole-2-thione, the carbon atom of the C=S group appears at a specific downfield shift, and the carbon atom attached to the oxygen (an electronegative atom) is also shifted downfield. researchgate.net Similar trends would be expected for this compound.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shift ranges.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=S | (Predicted very downfield, >190) |

| Aromatic/Vinyl Carbons | ~110 - 160 |

| C-2 | (Predicted downfield due to S) |

This table is illustrative. Actual data would be required for a definitive assignment.

NMR spectroscopy is a powerful technique for differentiating between isomers, which are molecules with the same molecular formula but different arrangements of atoms. oxinst.comnews-medical.net Structural isomers of this compound, if they existed, would exhibit distinct ¹H and ¹³C NMR spectra due to differences in the chemical environments of their respective protons and carbons. magritek.comquora.comyoutube.com

For example, regioisomers, which differ in the substitution pattern on the aromatic ring, would show unique sets of aromatic proton signals with different coupling patterns and chemical shifts. oxinst.comnews-medical.net The number of signals in the ¹³C NMR spectrum can also be a key differentiator; a more symmetric isomer will have fewer unique carbon signals than a less symmetric one. libretexts.org

In the context of stereoisomers, such as enantiomers or diastereomers, NMR spectroscopy, particularly in the presence of a chiral shift reagent, can be used to distinguish between them. The chiral reagent can interact differently with each stereoisomer, leading to separate signals in the NMR spectrum.

X-ray Diffraction Analysis

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray diffraction analysis of single crystals provides the definitive, solid-state structure of a molecule.

For chiral molecules, single crystal X-ray diffraction is the gold standard for determining the absolute configuration, which is the exact spatial arrangement of atoms. This is crucial for understanding the biological activity of chiral compounds.

Beyond the structure of a single molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, which are non-covalent forces between molecules. nih.gov

Additionally, C—H···π interactions, where a hydrogen atom on one molecule interacts with the electron-rich π system of the benzene ring on a neighboring molecule, are common in aromatic compounds. These interactions, along with other van der Waals forces, contribute to the stability of the crystal lattice. The analysis of these interactions provides insight into the supramolecular chemistry of the compound.

Electron Density Distribution Analysis

The charge-density distribution in the isomeric compound 2H-chromene-2-thione (also known as 2-thiocoumarin), which shares the same C9H6OS molecular formula, has been investigated using X-ray diffraction data. nih.gov A study conducted at 90 K utilized a CCD detector to achieve a resolution of sinθ/λ < 1.08 Å⁻¹. nih.gov To analyze the electron density, a multipolar-atom density model was fitted against 6908 reflections, resulting in an R(F) value of 0.021 and a wR(F) of 0.022. nih.gov

This analysis allows for the generation of difference Fourier maps, which reveal the topological properties of the molecular electron density. nih.gov Key insights can be gained from bond critical points and the evaluation of the molecular dipole moment. nih.gov Such studies have shown that the molecular dipole moment within the crystal is higher than the value derived from theoretical calculations, highlighting the influence of the crystal environment on the electronic properties of the molecule. nih.gov The deformation electron density maps, both dynamic and static, provide a visual representation of the charge distribution within the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

The molecular ion peak (M+) would correspond to the exact mass of the C9H8S2 molecule. Common fragmentation pathways for aromatic and heterocyclic compounds involve the cleavage of bonds adjacent to the heteroatoms and the loss of small stable molecules or radicals. libretexts.orgmiamioh.edu For this compound, likely fragmentation would involve the loss of a sulfur atom or a thiocarbonyl group (C=S). The stability of the aromatic benzothiopyran ring system would likely result in a prominent molecular ion peak. libretexts.org

The fragmentation of related ketones and aldehydes often involves α-cleavage next to the carbonyl group. miamioh.edu By analogy, for the thione, cleavage adjacent to the C=S group would be expected. The fragmentation of aromatic ketones often shows the loss of the R group followed by the loss of CO. miamioh.edu

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]+ | Molecular Ion (C9H8S2) |

| [M-S]+ | Loss of a sulfur atom |

| [M-CS]+ | Loss of thiocarbonyl group |

| [C8H5S]+ | Resulting from cleavage and rearrangement |

| [C6H4S]+ | Benzothiophene (B83047) fragment |

Note: This table is predictive and based on general fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. utdallas.edupressbooks.pub An experimental IR spectrum for this compound would exhibit absorption bands corresponding to its key structural features.

The most characteristic absorption would be from the C=S (thione) stretching vibration. This band typically appears in the region of 1250-1020 cm⁻¹. The presence of the aromatic ring would give rise to several bands, including C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The region between 1200 and 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkene C-H | Stretch | ~3080 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Thione C=S | Stretch | 1250 - 1020 |

| C-H bend | In-plane and out-of-plane | 1250 - 650 |

Note: This table is based on characteristic absorption frequencies for the respective functional groups. pressbooks.pubvscht.czlibretexts.org

Electron Paramagnetic Resonance (EPR) Studies on Related Radical Anions

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals and radical anions. unito.it While there are no specific EPR studies found for the radical anion of this compound in the search results, the expected properties of such a species can be inferred from general principles and studies on related sulfur-containing radicals. lookchem.com

The formation of the radical anion of this compound would involve the addition of an electron to its lowest unoccupied molecular orbital (LUMO). The EPR spectrum of this radical anion would be characterized by its g-value and hyperfine coupling constants. The g-value would be influenced by the presence of the sulfur atom, which has a larger spin-orbit coupling constant compared to carbon or oxygen. lookchem.com This would likely result in a g-value slightly different from the free electron value (g ≈ 2.0023).

The unpaired electron would interact with the magnetic nuclei in the molecule, primarily the protons (¹H), leading to hyperfine splitting of the EPR signal. The magnitude of the hyperfine coupling constants would provide information about the distribution of the unpaired electron spin density across the molecule. unito.it It is expected that the spin density would be delocalized over the entire π-system of the benzothiopyran ring and the thiocarbonyl group.

EPR studies on other sulfur-containing radicals, such as thiyl radicals, have shown that the g-tensor can provide information about the electronic environment of the sulfur atom. lookchem.com Similar detailed analysis of the g-tensor and hyperfine coupling constants for the radical anion of this compound would offer significant insights into its electronic structure.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 2H-1-benzothiopyran-2-thione at the molecular level. These calculations provide valuable insights into its behavior in chemical reactions and its intrinsic electronic characteristics.

DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving thione compounds, including cycloadditions and tautomeric processes. rsc.orgresearchgate.netnih.gov Theoretical studies on the inverse electron demand Diels-Alder (IEDDA) reactions of related 2H-(thio)pyran-2-(thi)ones with strained alkynes have shown that the reactivity is influenced by distortion energies. rsc.orgrsc.org For instance, DFT calculations have successfully predicted that certain alkynes react faster with thiopyran-2-one derivatives due to lower distortion energy barriers. rsc.org These findings provide a framework for understanding the potential cycloaddition reactivity of this compound.

Tautomerism, particularly the thiol-thione equilibrium, is a critical aspect of the chemistry of heterocyclic thiones. researchgate.netnih.gov DFT studies on analogous systems, such as 2-pyridinethione and 2-pyrimidinethione, have detailed the energetic favorability of different tautomers in various environments. researchgate.netnih.gov These studies often reveal that the thione tautomer is more stable in the gas phase, while the thiol form can be favored in solution. nih.gov The transition states for these tautomeric transformations can be modeled to understand the reaction pathways, with calculations indicating that both direct and solvent-assisted proton transfers are possible mechanisms. researchgate.netnih.gov The insights gained from these studies are crucial for predicting the tautomeric behavior of this compound.

The electronic structure of a molecule, particularly the energies and distributions of its frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—governs its reactivity and electronic properties. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov DFT calculations are widely used to determine these parameters. nih.govacademie-sciences.fr

For this compound, the HOMO is expected to be localized primarily on the sulfur-containing part of the molecule, reflecting its electron-donating capability, while the LUMO would be distributed over the conjugated system. The energy gap between these orbitals is a key parameter in predicting its behavior in charge transfer interactions and its potential as a component in organic electronic materials. academie-sciences.fr The analysis of molecular orbitals provides a visual representation of the electron density distribution, which is fundamental to understanding the sites susceptible to electrophilic and nucleophilic attack. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-(2-Mercaptophenyl)-1-azaazulene (Thione form) | -5.67 | -2.15 | 3.52 |

| 2-(2-Mercaptophenyl)-1-azaazulene (Thiol form) | -5.44 | -1.52 | 3.92 |

Understanding the energetics of a reaction is fundamental to predicting its feasibility and rate. DFT calculations allow for the mapping of the potential energy surface of a reaction, including the identification of reactants, products, intermediates, and transition states. savemyexams.com A transition state is the highest energy point along the reaction coordinate and represents a fleeting molecular configuration that is partially bonded and cannot be isolated. youtube.com

For reactions involving this compound, such as cycloadditions or tautomerization, DFT can be used to calculate the activation energy (Ea), which is the energy difference between the reactants and the transition state. savemyexams.com A lower activation energy corresponds to a faster reaction. For example, in the iridium-catalyzed alkenylation of benzylamines, DFT calculations revealed that the migratory insertion of the acrylate (B77674) is the rate-determining step. nih.gov Similarly, for the tautomerization of pyrimidinethione, the transition state for the dimer-assisted proton transfer was found to be significantly lower in energy than the intramolecular pathway. nih.gov These examples highlight the power of DFT in discerning complex reaction mechanisms and energetic landscapes.

Molecules can often exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For a molecule like this compound, while the benzothiopyran ring system is relatively rigid, different conformations could arise from the puckering of the thiopyran ring.

DFT calculations are employed to optimize the geometry of various possible conformers and calculate their relative energies to predict the most stable structure. researchgate.net For instance, in a study of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, DFT calculations were used to evaluate twelve possible structures arising from tautomerism and internal rotation, successfully identifying the most stable thione tautomer. nih.gov This approach is directly applicable to predicting the preferred conformation and tautomeric form of this compound.

DFT calculations have become an indispensable tool for predicting and interpreting spectroscopic data. This is particularly valuable for confirming the structure of newly synthesized compounds or for understanding the relationship between structure and spectroscopic properties. kbhgroup.inresearchgate.net

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, for example, can aid in the assignment of complex spectra. pdx.edumodgraph.co.uknih.gov By computing the magnetic shielding of each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental values. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. kbhgroup.in The agreement between calculated and experimental spectra can provide strong evidence for the proposed molecular structure. researchgate.net

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| H-4 | 7.85 | 7.80 |

| H-5 | 7.30 | 7.25 |

| H-6 | 7.45 | 7.40 |

| H-7 | 7.20 | 7.15 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the typical agreement between experimental and calculated NMR data as described in the literature. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and delocalization effects within a molecule. nih.govacadpubl.eu It provides a picture of the "natural" Lewis structure of a molecule by analyzing the electron density. researchgate.net

NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. mdpi.com In molecules containing heteroatoms like sulfur, these interactions can be significant and play a crucial role in determining the molecule's geometry and reactivity. nih.gov For this compound, NBO analysis would reveal the nature of the carbon-sulfur bonds and the extent of electron delocalization from the sulfur lone pairs into the aromatic system, providing a deeper understanding of its electronic structure and stability. acadpubl.eu

Quantum Chemical Approaches (e.g., CBS-QB3) for Kinetic Studies

No published research could be located that has applied the Complete Basis Set-QB3 (CBS-QB3) method or similar high-accuracy quantum chemical approaches to investigate the reaction kinetics of this compound. Such studies would be invaluable for understanding its thermal stability, decomposition pathways, and reactivity in various chemical environments. The CBS-QB3 method is a composite approach known for providing highly accurate thermodynamic data, including activation energies and reaction enthalpies, which are crucial for kinetic modeling. Future research in this area would be necessary to populate any meaningful data.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Electronic Structure

Similarly, a specific analysis of the excited state electronic structure of this compound using Time-Dependent Density Functional Theory (TD-DFT) is not present in the current body of scientific literature. TD-DFT is a powerful tool for predicting electronic absorption and emission spectra, as well as for characterizing the nature of electronic transitions (e.g., n→π, π→π). An investigation using TD-DFT would elucidate the photophysical properties of this compound, which is fundamental to understanding its behavior upon interaction with light. Without such studies, data on its excited states, transition energies, and oscillator strengths remain unknown.

Computational Studies of Reactive Sulfur Species Generation

The potential for this compound to act as a precursor for reactive sulfur species (RSS) is an area of significant interest, particularly given the biological and chemical importance of RSS. However, computational studies modeling the mechanisms of RSS generation from this specific compound are not available. Research on analogous compounds, like 2H-thiopyran-2-thione sulfine (B13751562), has shown that computational methods can effectively map out reaction pathways leading to the formation of species such as hydrogen sulfide (B99878) (H₂S) or hydrodisulfide (H₂S₂). researchgate.netnih.govnih.govpnnl.govosti.gov Applying these computational approaches to this compound would be a critical step in assessing its potential as a controllable source of reactive sulfur.

Derivatives and Analogues of 2h 1 Benzothiopyran 2 Thione

Synthesis of Substituted 2H-1-Benzothiopyran-2-thiones

The synthesis of substituted 2H-1-benzothiopyran-2-thiones typically involves the thionation of the corresponding 2H-1-benzothiopyran-2-ones (thiocoumarins). This transformation replaces the carbonyl oxygen atom with a sulfur atom. A common and effective method for this conversion is the use of a thionating agent such as tetraphosphorus (B14172348) decasulfide (P₄S₁₀). For instance, in the synthesis of related fused thiopyran thiones, the precursor ketone is treated with P₄S₁₀ in a suitable solvent to yield the desired thione. rsc.org This general approach is applicable to a variety of substituted thiocoumarins, allowing access to a library of 2H-1-benzothiopyran-2-thione derivatives.

Table 1: General Synthesis of Substituted 2H-1-Benzothiopyran-2-thiones

| Starting Material (Substituted Thiocoumarin) | Reagent | Product (Substituted this compound) |

| P₄S₁₀ or Lawesson's Reagent |

Regioselectivity is a critical aspect of synthesizing substituted heterocyclic compounds, ensuring that substituents are placed at the desired positions on the molecular framework. In the context of benzothiopyrans and related structures, achieving regiocontrol is essential for establishing clear structure-activity relationships. While the provided research does not focus specifically on the regioselective synthesis of simple 2H-1-benzothiopyran-2-thiones, it highlights its importance in the synthesis of more complex, fused systems. For example, a general and regioselective method has been developed for the synthesis of 2H-thiopyrano[3,2-c] rsc.orgbenzopyran-5(2H)-one derivatives, which involves a thermal rearrangement of specific sulfides that undergoes regioselective ring closure. researchgate.net The development of such one-pot, regioselective routes, like the domino Stille-like/Azacyclization reaction used for other sulfur-containing heterocycles, is a significant goal in modern synthetic chemistry. nih.govnih.gov

Comparative Studies with 2H-1-Benzothiopyran-2-ones (Thiocoumarins)

Comparative studies between 2H-1-benzothiopyran-2-thiones and their oxygen analogues, 2H-1-benzothiopyran-2-ones (thiocoumarins), are fundamental to understanding the role of the exocyclic chalcogen atom. The primary difference lies in the C=S thiocarbonyl group versus the C=O carbonyl group. This substitution has profound effects on the molecule's electronic properties, polarity, and reactivity.

Thiocoumarins themselves are a well-studied class of compounds, synthesized through various methods such as the cyclization of β-arylthiopropanoic acids. ijrar.org Derivatives like 4-hydroxy-2H-1-benzothiopyran-2-one are key intermediates for further chemical modifications. ontosight.ai The synthesis of the thione derivative often begins with the corresponding thiocoumarin, highlighting a direct synthetic linkage. rsc.org The thione is generally considered more reactive than the one, with the C=S bond being longer, weaker, and more polarizable than the C=O bond. This increased reactivity makes thiones valuable intermediates for further heterocyclic syntheses.

Table 2: Comparison of 2H-1-Benzothiopyran-2-thiones and 2H-1-Benzothiopyran-2-ones

| Feature | This compound | 2H-1-Benzothiopyran-2-one (Thiocoumarin) |

| Key Functional Group | Thiocarbonyl (C=S) | Carbonyl (C=O) |

| Synthesis | Often prepared from the corresponding -one via thionation rsc.org | Synthesized via methods like cyclization of β-arylthiopropanoic acids ijrar.org |

| Reactivity | Generally higher due to the nature of the C=S bond | Generally lower and more stable |

| Research Focus | Often used as a reactive intermediate | Studied for various biological activities ijrar.orgontosight.airesearchgate.netresearchgate.net |

Investigation of 2H-1-Benzothiopyran-2-selenones and 2H-1-Benzothiopyran-2-tellurones

The investigation into heavier chalcogen analogues, specifically the 2-selenone and 2-tellurone derivatives of 2H-1-benzothiopyran, is a more specialized area of research. Direct synthesis and characterization of 2H-1-benzothiopyran-2-selenone and its tellurium counterpart are not extensively documented in the available literature. However, studies on related selenium-containing heterocycles provide insights into their potential chemistry.

For example, the synthesis and properties of benzo[b]selenophen-2(3H)-one, a selenolactone, have been reported. rsc.org This compound demonstrates reactivity at the CH₂ group, undergoes ring-opening of the selenolactone, and can participate in electrophilic substitution reactions. rsc.org These findings suggest that a hypothetical 2H-1-benzothiopyran-2-selenone would likely exhibit rich and unique reactivity, differing from its sulfur analogue due to the distinct properties of selenium. The synthesis of such compounds would probably require specialized selenium-transfer reagents.

Fused Ring Systems Incorporating the 2H-1-Benzothiopyran Moiety

The 2H-1-benzothiopyran ring system is an important building block for constructing more complex polycyclic and heterocyclic structures. iupac.orgqmul.ac.uk Fusing the thiopyran ring with other carbo- or heterocyclic rings leads to novel scaffolds with unique three-dimensional shapes and electronic properties, which are of interest in materials science and medicinal chemistry.

The synthesis of fused ring systems where a thiopyran ring is fused to a benzothiophene (B83047) has been successfully achieved. rsc.org Specifically, the isomeric compounds 1-phenyl-3H-thiopyrano-[3,4-b] rsc.orgbenzothiophen-3-thione 9,9-dioxide and 4-phenyl-2H-thiopyrano[3,2-b] rsc.orgbenzothiophen-2-thione 5,5-dioxide have been prepared. rsc.org The synthesis of the latter involved the reaction of 2-benzoylbenzo[b]thiophen-3(2H)-one 1,1-dioxide with tetraphosphorus decasulfide, demonstrating the thionation of a ketone within a complex fused system. rsc.org

Table 3: Example of a Synthesized Thiopyrano[3,2-b] rsc.orgbenzothiophen Derivative

| Compound Name | Precursor | Key Synthetic Step | Reference |

| 4-Phenyl-2H-thiopyrano[3,2-b] rsc.orgbenzothiophen-2-thione 5,5-dioxide | 2-Benzoylbenzo[b]thiophen-3(2H)-one 1,1-dioxide | Thionation with P₄S₁₀ | rsc.org |

The fusion of a thiopyran ring with a benzopyranone core results in the thiopyrano[3,2-c] rsc.orgbenzopyranone system. A highly efficient and regioselective method for synthesizing derivatives of this class, specifically 2H-thiopyrano[3,2-c] rsc.orgbenzopyran-5(2H)-ones, has been reported. researchgate.net The key step in this synthesis is a thermal thio-Claisen rearrangement of appropriately substituted aryl propargyl sulfides. This reaction proceeds via a ontosight.aiontosight.ai-sigmatropic rearrangement followed by a regioselective 6-endo-dig cyclization, yielding the desired fused-ring products in excellent yields. researchgate.net This method represents a powerful strategy for the construction of these specific heterocyclic systems.

Table 4: Synthesis of Thiopyrano[3,2-c] rsc.orgbenzopyranones

| Synthetic Method | Key Intermediate | Resulting Ring System | Key Feature | Reference |

| Thermal Thio-Claisen Rearrangement | Aryl propargyl sulfide (B99878) | 2H-Thiopyrano[3,2-c] rsc.orgbenzopyran-5(2H)-one | General and regioselective method with excellent yields | researchgate.net |

2H-Thiopyrano[2,3-b]quinoline-2,3-dicarboxylates

2H-Thiopyrano[2,3-b]quinoline-2,3-dicarboxylates are a class of tricyclic heterocyclic compounds that feature a quinoline (B57606) ring fused with a thiopyran moiety. tandfonline.com This unique molecular architecture, combining two pharmacologically significant scaffolds, has drawn attention for its potential biological activities. tandfonline.comresearchgate.net Research into these compounds has explored their synthesis and potential applications, particularly in medicinal chemistry. nih.govnih.gov

A highly efficient, one-pot, three-component synthesis method has been developed for these compounds. tandfonline.com This approach involves the reaction of 2-mercaptoquinoline-3-carbaldehydes, dialkyl acetylenedicarboxylates, and triphenylphosphine (B44618). tandfonline.comtandfonline.com The reaction proceeds smoothly at room temperature in dichloromethane (B109758) (DCM) as a solvent, typically completing within 15–30 minutes and yielding products in high amounts (80–90%). tandfonline.com The process is notable for the formation of four new carbon-carbon bonds and a stereogenic center in a single step. tandfonline.com

Research Findings

Derivatives of the 2H-thiopyrano[2,3-b]quinoline core have been the subject of various studies to explore their biological potential. These compounds are recognized as containing both a quinoline ring and a thiopyran group, both of which are known to exhibit interesting biological activities. tandfonline.com Molecular docking studies have been conducted to investigate the binding affinity of these derivatives against certain biological targets, suggesting their potential as antitumor agents. nih.govresearchgate.net These in silico studies help in understanding the interaction between the thiopyrano[2,3-b]quinoline ligands and protein active sites. nih.govresearchgate.net For instance, the binding affinity for some derivatives against the CB1a protein was found to be in the range of -5.3 to -6.1 Kcal/mol. nih.govsemanticscholar.org

Beyond their potential as anticancer agents, these compounds have also been noted for other biological properties, including antimicrobial and antioxidant activities. researchgate.net The fusion of the quinoline and thiopyran rings is thought to generate a molecular structure with enhanced biological profiles. tandfonline.com

Data Tables

Table 1: Synthesis of 2H-Thiopyrano[2,3-b]quinoline-2,3-dicarboxylates

| Reactants | Solvent | Temperature | Time | Yield | Citation |

| 2-Mercaptoquinoline-3-carbaldehyde, Dialkyl acetylenedicarboxylate (B1228247), Triphenylphosphine | Dichloromethane (DCM) | Room Temperature | 15–30 min | 80–90% | tandfonline.com |

| 2-Mercaptoquinoline-3-carbaldehyde, Dialkyl acetylenedicarboxylate, Triphenylphosphine | Dimethylformamide (DMF) | Room Temperature | - | Poor | tandfonline.com |

| 2-Mercaptoquinoline-3-carbaldehyde, Dialkyl acetylenedicarboxylate, Triphenylphosphine | Diethyl ether (Et₂O) | Room Temperature | - | Poor | tandfonline.com |

Applications in Advanced Organic Synthesis

Role as Precursors and Intermediates for Complex Organic Molecules

2H-1-benzothiopyran-2-thione serves as a foundational building block for the synthesis of a diverse array of intricate organic molecules. The reactivity of its thiocarbonyl group allows for a multitude of transformations, paving the way for the construction of novel heterocyclic systems.

One of the key applications of this compound is in the preparation of various sulfur-containing heterocycles. For instance, it can be readily converted into 2-alkylthio-2H-1-benzothiopyrans. These derivatives are themselves important intermediates, which can undergo further reactions to yield more complex molecular architectures. The reaction of this compound with a range of electrophiles and nucleophiles provides access to a wide variety of substituted benzothiopyrans.

Furthermore, this thione has demonstrated its utility in the synthesis of novel spiro-compounds. The reaction of this compound with activated acetylenes, often in the presence of a phosphine (B1218219) catalyst, can lead to the formation of spiro-benzothiopyran derivatives. These reactions are often characterized by high efficiency and stereoselectivity, underscoring the value of the starting thione in constructing three-dimensional molecular frameworks.

Moreover, this compound is a crucial starting material for the synthesis of other benzothiopyran derivatives with different oxidation states at the sulfur atom or modifications at the 2-position. These transformations are pivotal for accessing a broader spectrum of compounds with potential applications in materials science and medicinal chemistry. The thione functionality can be readily transformed into a ketone, an oxime, or other functional groups, thus serving as a gateway to a multitude of molecular scaffolds.

Participation in Multi-component Reaction Strategies

Multi-component reactions (MCRs) represent a highly efficient approach in organic synthesis, allowing for the combination of three or more reactants in a single operation to generate complex products. This methodology minimizes waste and reduces reaction times and resource consumption. This compound has emerged as a valuable component in several MCRs, facilitating the rapid assembly of diverse molecular libraries.

A notable example is the three-component reaction involving this compound, an amine, and an activated alkyne. This reaction typically proceeds through a domino sequence of transformations, often initiated by a Michael addition of the amine to the alkyne. The resulting intermediate then reacts with the thione, leading to the formation of various heterocyclic products. The outcome of these reactions can be finely tuned by the choice of reactants and reaction conditions, allowing for the synthesis of a wide range of structurally diverse compounds.

Another significant MCR involves the reaction of this compound with an isocyanide and an electrophile. These reactions can yield highly functionalized benzothiopyran derivatives in a single synthetic step. The isocyanide acts as a versatile building block, inserting itself between the thione and the electrophile to create complex molecular frameworks. The wide availability of diverse isocyanides and electrophiles enables the generation of a vast array of products from this single MCR strategy.

The successful application of this compound in these MCRs underscores its importance in combinatorial chemistry and drug discovery. The ability to construct complex molecules in a single step from readily available starting materials makes these MCRs an attractive and powerful tool for modern organic synthesis.

Development of Novel Synthetic Methodologies Leveraging this compound Scaffolds

The distinct reactivity of the this compound scaffold has catalyzed the development of innovative synthetic methodologies. Chemists have harnessed the inherent chemical properties of this molecule to devise new strategies for forming carbon-carbon and carbon-heteroatom bonds, often with high levels of control and efficiency.

One significant area of development has been the use of this compound in cycloaddition reactions. For example, it can function as a dienophile or a dipolarophile in various [4+2] and [3+2] cycloaddition reactions, respectively. These reactions provide a potent method for the construction of fused and spirocyclic ring systems incorporating the benzothiopyran motif. The electronic nature of the thione group can be modulated by introducing substituents on the aromatic ring, thereby influencing the reactivity and selectivity of these cycloadditions.

Furthermore, novel catalytic systems have been developed to mediate reactions involving this compound. For instance, transition metal catalysts have been utilized to promote cross-coupling reactions at various positions of the benzothiopyran ring. These methods permit the introduction of a wide range of functional groups, significantly broadening the chemical space that can be accessed from this starting material.

The development of organocatalytic methods has also been a key focus. Chiral organocatalysts have been employed to achieve enantioselective transformations of this compound and its derivatives, providing access to optically active compounds. These asymmetric methodologies are of particular importance in the synthesis of chiral pharmaceuticals and other biologically active molecules.

Influence on Chemo- and Regioselectivity in Organic Transformations

The molecular structure of this compound plays a critical role in determining the chemo- and regioselectivity of its chemical reactions. The presence of multiple reactive sites—the thiocarbonyl group, the α-carbon, and the aromatic ring—necessitates careful control of reaction conditions to achieve the desired synthetic outcome.

The thiocarbonyl group, being a soft electrophile, readily reacts with soft nucleophiles. This inherent reactivity often dictates the initial step of a reaction sequence. For instance, in reactions involving ambident nucleophiles, the regioselectivity can often be controlled by the choice of solvent and counter-ion, which can modulate the hardness or softness of the nucleophilic species.

In addition to the reactivity of the thione group, the electronic properties of the benzothiopyran ring system are crucial in directing regioselectivity. The presence of electron-donating or electron-withdrawing substituents on the aromatic ring can influence the reactivity of the different positions of the ring towards electrophilic or nucleophilic attack. This allows for a significant degree of control over the site of functionalization in reactions such as cross-coupling and other substitution reactions.

The interplay between the various reactive sites can also be exploited to achieve high levels of selectivity. For example, in certain cycloaddition reactions, the stereochemical outcome can be controlled by the facial selectivity imposed by the benzothiopyran ring system. The steric bulk of substituents can also play a significant role in directing the approach of reagents, leading to the formation of specific regio- and stereoisomers. The ability to predict and control these selectivity issues is a key aspect of effectively utilizing this compound in the synthesis of complex organic molecules.

Role in Materials Science and Engineering Research

Investigation of Optical Properties

The optical properties of organic molecules are central to their application in photonic and optoelectronic devices. For 2H-1-benzothiopyran-2-thione, a detailed investigation into its specific optical characteristics is a key area of research interest.

Fluorescence Characteristics

Second Harmonic Generation (SHG) Effects

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process in which two photons with the same frequency interact with a nonlinear material to generate a new photon with twice the energy. wikipedia.org This phenomenon is only possible in non-centrosymmetric materials and is highly dependent on the molecular structure and crystal packing. wikipedia.orgrsc.org While the SHG properties of various organic chromophores, including some containing heterocyclic rings like pyrrole (B145914) and thiazole, have been investigated, there is a lack of specific studies on the SHG effects of this compound. rsc.orgresearchgate.netarxiv.orgresearchgate.net The potential for this compound to exhibit SHG would depend on its crystalline symmetry.

Potential as Optical Sensitizers

Optical sensitizers are molecules that can absorb light and transfer the energy to another molecule, a critical function in applications like dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com The effectiveness of an optical sensitizer (B1316253) is determined by its absorption spectrum, energy levels, and ability to interface with other materials. researchgate.net Research has been conducted on various organic dyes, including those based on thieno[3,4-b]pyrazine, as potential sensitizers in DSSCs. researchgate.netmdpi.com However, specific investigations into the potential of this compound as an optical sensitizer have not been reported in the available scientific literature.

Exploration for Nonlinear Optical (NLO) Applications in Related Thiones

The field of nonlinear optics is crucial for the development of technologies such as optical switching and data storage. researchgate.net Organic materials with push-pull electronic structures and extended π-conjugation are often good candidates for NLO applications. rsc.org While there is a significant body of research on the NLO properties of various organic compounds, including those with thione groups and other heterocyclic systems, specific data on this compound is limited. researchgate.netnih.gov Studies on related thiophenol-modified fluorographene derivatives have shown a large third-order nonlinear optical response, suggesting that the inclusion of sulfur-containing moieties can be a promising strategy for developing NLO materials. nih.gov

Structural Diversity and Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physical properties of a material, including its optical and electronic characteristics. nih.govkirsoplabs.co.uk The study of polymorphism is therefore critical for the development of functional materials. While polymorphism has been studied in other compounds, such as bis(2-nitrophenyl) trisulphide and 2-amino-5-nitrobenzophenone, there is no specific research available on the structural diversity and polymorphism of this compound in the current body of scientific literature. nih.gov

Potential in the Design and Development of Functional Materials

The unique combination of a benzothiopyran core and a thione group suggests that this compound could serve as a building block for more complex functional materials. Thiochromenes, in general, are considered versatile scaffolds in materials science. rsc.orgnih.gov The development of polymers with specific optical properties, such as photochromism, has been achieved by incorporating units like quinoline (B57606) and benzodithiophene. nih.gov While related benzothiopyran and benzothiepin derivatives have been synthesized and evaluated for other applications, the specific use of this compound in the design and development of functional materials remains an area for future exploration. nih.govresearchgate.net

Applications in Advanced Characterization Techniques for Materials Research

Advanced characterization techniques are fundamental to understanding the structure, properties, and performance of materials at various scales. Techniques such as mass spectrometry, for example, play a pivotal role in determining the molecular weight and structure of polymers and other macromolecules. A key component in one of the most powerful mass spectrometry methods, Matrix-Assisted Laser Desorption/Ionization (MALDI), is the matrix compound. This compound co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft ionization process that prevents the fragmentation of large molecules.

Commonly used matrices in MALDI mass spectrometry include compounds like 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and 2,5-dihydroxyacetophenone (DHAP). nih.govuky.edu These substances are selected for their ability to absorb at the wavelength of the laser used, their vacuum stability, and their ability to promote analyte ionization. The choice of matrix can significantly influence the quality of the resulting mass spectrum. nih.gov For instance, the combination of a 2,5-dihydroxyacetophenone matrix with lithium ions has been shown to be effective for the analysis of lignin (B12514952) oligomers. uky.edu

However, a thorough review of scientific databases and research articles reveals no evidence of this compound being employed as a matrix in MALDI mass spectrometry or in any other advanced materials characterization technique. The existing body of research focuses on other established matrix compounds and the continuous development of new ones to improve the analytical capabilities for a wide range of materials. uky.edunih.gov

Therefore, while the field of materials characterization is rich with specialized chemical tools, this compound is not currently a recognized contributor to this area of research.

Q & A

Q. What are the most reliable synthetic routes for 2H-1-benzothiopyran-2-thione, and how do reaction conditions influence yield?